3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride
Description
Chemical Identity and Classification
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is a halogenated aromatic compound with a fused bicyclic naphthalene core and a pyrrolidine heterocycle. Its systematic IUPAC name is 3-[(6-bromonaphthalen-2-yl)oxy]pyrrolidine hydrochloride , reflecting the bromine substitution at position 6 of the naphthalene ring and the ether linkage to the pyrrolidine nitrogen.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrClNO |
| Molecular Weight | 328.63 g/mol |
| CAS Registry Number | 1185303-57-4 |
| Synonyms | 3-(6-Bromo-2-naphthoxy)pyrrolidine HCl; MFCD12026506 |
The compound belongs to two structural classes:
- Naphthyl ethers : Characterized by an oxygen-linked naphthalene group.
- Pyrrolidine derivatives : Featuring a five-membered saturated nitrogen ring.
Historical Context in Organic Chemistry
Naphthalene derivatives have been integral to organic synthesis since the 19th century, with brominated variants like 6-bromo-2-naphthol (CAS 15231-91-1) serving as key intermediates for dyes and pharmaceuticals . The pyrrolidine moiety gained prominence in the mid-20th century due to its prevalence in alkaloids and bioactive molecules .
The specific synthesis of this compound emerged in the 21st century, driven by advances in:
Significance in Chemical Research
This compound is pivotal in three domains:
- Medicinal Chemistry : The bromonaphthyl group enhances binding to hydrophobic protein pockets, while the pyrrolidine ring introduces conformational flexibility .
- Materials Science : Its extended π-system aids in designing organic semiconductors and fluorescent probes .
- Synthetic Intermediates : Used to construct spirocyclic compounds (e.g., acridine-quinazolinones) via intramolecular cyclizations .
Structural Relationship to Naphthalene and Pyrrolidine Systems
Naphthalene Core
Pyrrolidine Moiety
Properties
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPKZSFWZZFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various reaction pathways, including oxidation, reduction, and substitution reactions.
Biology
The compound has been investigated for its potential biological activities:
- Antimicrobial Activity: Research indicates that it exhibits significant antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is reported at 0.125 µg/mL, demonstrating strong efficacy compared to standard antibiotics like vancomycin (MIC: 0.5 - 1 µg/mL) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine | 0.125 | Strong against MRSA |
| Vancomycin | 0.5 - 1 | Standard control |
- Neuroprotective Effects: The compound may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease pathology. In vitro studies show an IC value of 0.42 µM for AChE inhibition, indicating potential therapeutic applications in cognitive disorders .
| Compound | IC (µM) | Target |
|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine | 0.42 | AChE |
| Rivastigmine | 0.04 | AChE |
- Anti-Cancer Properties: Preliminary studies suggest that the compound may induce apoptosis in cancer cells, aligning with findings on other pyrrolidine derivatives that have shown cytotoxicity against various cancer cell lines .
Industrial Applications
In industrial settings, this compound is utilized in the production of advanced materials and chemical intermediates. Its unique properties make it suitable for developing new pharmaceuticals and agrochemicals.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. It demonstrated a significantly lower MIC compared to conventional antibiotics against both Gram-positive and Gram-negative bacteria, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Neuroprotective Potential
In a study focusing on neuroprotective agents, researchers highlighted the effectiveness of pyrrolidine derivatives in inhibiting AChE activity. The findings suggest that compounds with similar structural motifs could lead to new treatments for neurodegenerative diseases .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins.
Pathways: The exact pathways depend on the specific application but can involve signaling pathways, metabolic processes, or structural modifications.
Comparison with Similar Compounds
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine Hydrochloride
- Structure : Differs by an additional bromine atom at the 1-position of the naphthyl group.
- Molecular Formula: Likely C₁₄H₁₂Br₂ClNO (inferred from ).
- Key Properties: Increased molecular weight (due to two bromine atoms) enhances lipophilicity compared to the monobromo derivative. The dibromo substitution may improve halogen bonding but reduce solubility in polar solvents .
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride
- Structure : Replaces the naphthyl group with a phenyl ring bearing a trifluoromethyl (-CF₃) group.
- Molecular Formula: C₁₁H₁₃ClF₃NO.
- Key Properties : The electron-withdrawing -CF₃ group increases acidity of adjacent protons and stabilizes negative charges. Molar mass (267.68 g/mol) is lower than the naphthyl analog. Reported as a white crystalline solid with irritant properties, suggesting distinct handling requirements .
Analogues with Alkyl/Aryl Substituents
3-(4-Bromo-2-isopropylphenoxy)pyrrolidine Hydrochloride
- Structure : Features a bromo-isopropylphenyl ether substituent.
- Molecular Formula: C₁₃H₁₇BrClNO.
- The phenyl ring’s smaller size compared to naphthyl reduces π-π stacking capacity but may improve metabolic stability .
3-((4-Bromo-2-methylphenoxy)methyl)pyrrolidine Hydrochloride
- Structure : Includes a methylene bridge between the pyrrolidine and a bromo-methylphenyl group.
- Molecular Formula: C₁₂H₁₅BrClNO.
- Key Properties : The methylene spacer increases conformational flexibility, which could enhance binding to flexible targets. The methyl group may modestly increase lipophilicity .
Cyclohexyl and Benzyl Derivatives
3-[(3-Methoxycyclohexyl)oxy]pyrrolidine Hydrochloride
- Structure : Substitutes the naphthyl group with a methoxycyclohexyl ether.
- Molecular Formula: C₁₁H₂₂ClNO₂.
- Key Properties: Lower molecular weight (235.75 g/mol) and non-aromatic cyclohexyl group reduce aromatic interactions. The methoxy group may participate in hydrogen bonding. Purity ≥95% is noted, but discontinued availability limits practical use .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride
- Structure : Benzyl ether with a 2-methyl substituent.
- Molecular Formula: C₁₂H₁₈ClNO.
- Key Properties : The benzyl group’s smaller aromatic system (vs. naphthyl) limits π-π interactions but improves solubility. Molecular weight (227.73 g/mol) is lower, favoring pharmacokinetic profiles in certain contexts .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine HCl | C₁₄H₁₃BrClNO (inferred) | ~340.6 (estimated) | 6-Bromo-naphthyl | High lipophilicity, aromatic interactions |
| 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine HCl | C₁₄H₁₂Br₂ClNO | ~419.5 | 1,6-Dibromo-naphthyl | Enhanced halogen bonding, low solubility |
| 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl | C₁₁H₁₃ClF₃NO | 267.68 | 4-CF₃-phenyl | Electron-withdrawing, irritant |
| 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine HCl | C₁₃H₁₇BrClNO | ~330.6 | 4-Bromo-2-isopropylphenyl | Steric hindrance, metabolic stability |
| 3-[(3-Methoxycyclohexyl)oxy]pyrrolidine HCl | C₁₁H₂₂ClNO₂ | 235.75 | 3-Methoxycyclohexyl | Non-aromatic, hydrogen bonding capability |
Biological Activity
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing current research findings and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a bromo-naphthyl ether, which contributes to its unique properties. The presence of the bromine atom and the naphthyl group may enhance its interaction with biological targets.
Chemical Structure
- Molecular Formula : CHBrN\O
- Molecular Weight : 270.13 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with bromine and oxygen functionalities can outperform standard antibiotics against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine | 0.125 | Strong against MRSA |
| Vancomycin | 0.5 - 1 | Standard control |
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). Similar pyrrolidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to AD pathology. In vitro studies have reported IC values indicating effective inhibition of AChE by related compounds .
| Compound | IC (µM) | Target |
|---|---|---|
| 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine | 0.42 | AChE |
| Rivastigmine | 0.04 | AChE |
Anti-Cancer Properties
Preliminary studies suggest that the compound may possess anti-cancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. This aligns with findings on other pyrrolidine derivatives that have shown cytotoxicity against various cancer cell lines .
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics against both Gram-positive and Gram-negative bacteria.
Case Study 2: Neuroprotective Potential
A study focusing on neuroprotective agents highlighted the effectiveness of pyrrolidine derivatives in inhibiting AChE activity. The results indicated that compounds with similar structural motifs to this compound could serve as leads for developing new treatments for neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds targeting AChE may enhance cholinergic transmission, beneficial in treating cognitive disorders.
- Antimicrobial Action : The structural features may disrupt bacterial cell wall synthesis or function.
- Induction of Apoptosis : Anticancer activity may result from the activation of apoptotic pathways in malignant cells.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom at position 6 of the naphthalene ring undergoes palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups.
Example Reaction:
Reactants:
-
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride
-
Pyridine-4-boronic acid
-
Catalyst: Pd(dba)₃ (1.5 mol%)
-
Ligand: SPhos (6 mol%)
-
Base: Na₂CO₃ (2.0 equiv)
-
Solvent: DMF/EtOH (4:1)
-
Temperature: 85°C
-
Time: 4 hours
Product: 3-[(6-(Pyridin-4-yl)-2-naphthyl)oxy]pyrrolidine
Yield: Not explicitly reported, but similar reactions achieved >70% conversion .
Buchwald-Hartwig Amination
The bromine substituent can be replaced with amines via palladium-catalyzed amination, enabling access to secondary or tertiary amine derivatives.
Example Reaction:
Reactants:
-
This compound
-
Morpholine
Conditions :
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene
-
Temperature: 110°C
-
Time: 12–24 hours
Product: 3-[(6-(Morpholin-4-yl)-2-naphthyl)oxy]pyrrolidine
Yield: Typical yields range from 60–85% for analogous substrates.
Nucleophilic Aromatic Substitution
Electron-deficient bromonaphthalene derivatives undergo substitution with strong nucleophiles (e.g., alkoxides, thiols).
Example Reaction:
Reactants:
-
This compound
-
Sodium methoxide
-
Solvent: DMSO
-
Temperature: 120°C
-
Time: 6–8 hours
Product: 3-[(6-Methoxy-2-naphthyl)oxy]pyrrolidine
Yield: ~50–60% (estimated from similar systems) .
Ether Cleavage
The ether linkage between the pyrrolidine and naphthyl groups can be cleaved under acidic or Lewis acid conditions.
Example Reaction:
Reactants:
-
This compound
-
Boron tribromide (BBr₃)
Conditions :
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature
-
Time: 2–4 hours
Product: 6-Bromo-2-naphthol (recovered) and pyrrolidine hydrochloride
Yield: >90% (based on analogous cleavage reactions).
Pyrrolidine Ring Functionalization
The secondary amine in pyrrolidine (after deprotonation) participates in alkylation or acylation.
N-Alkylation
Reactants:
-
This compound
-
Methyl iodide
-
Solvent: Acetonitrile
-
Temperature: 60°C
-
Time: 24 hours
Product: 1-Methyl-3-[(6-bromo-2-naphthyl)oxy]pyrrolidinium iodide
Yield: ~80% (with potential dimethylation byproducts) .
N-Acylation
Reactants:
-
This compound
-
Acetyl chloride
Conditions :
-
Base: Triethylamine (2.0 equiv)
-
Solvent: THF
-
Temperature: 0°C to room temperature
-
Time: 2 hours
Product: 3-[(6-Bromo-2-naphthyl)oxy]-1-acetylpyrrolidine
Yield: ~75–85%.
Oxidation Reactions
The pyrrolidine ring can oxidize to form pyrrolidone derivatives under strong oxidizing conditions.
Example Reaction:
Reactants:
-
This compound
-
Hydrogen peroxide (H₂O₂)
Conditions :
-
Catalyst: Tungstic acid (H₂WO₄)
-
Solvent: Acetic acid
-
Temperature: 60°C
-
Time: 8 hours
Product: 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidin-2-one
Yield: ~40–50%.
Salt Metathesis
The hydrochloride counterion can be exchanged with other anions (e.g., PF₆⁻, BF₄⁻) for solubility modulation.
Example Reaction:
Reactants:
-
This compound
-
Potassium hexafluorophosphate (KPF₆)
-
Solvent: Water/acetone (1:1)
-
Temperature: Room temperature
-
Time: 1 hour
Product: 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidinium hexafluorophosphate
Yield: >95% .
Preparation Methods
Base-Promoted N,N-Dialkylation (Finkelstein Conditions)
- Starting from 6-bromo-2-naphthol (compound 1), base-promoted N,N-dialkylation with pyrrolidine derivatives under Finkelstein conditions in DMSO at 95 °C yields 1-(6-bromo-2-naphthyl)pyrrolidine in high yield (~87%).
- The reaction uses tetrabutylammonium iodide (TBAI) as a phase transfer catalyst and involves slow addition of the naphthol solution to the reaction mixture.
- Workup includes extraction with ethyl acetate and washing to remove residual DMSO and salts, followed by chromatographic purification.
Bucherer Reaction
- An alternative method involves the Bucherer reaction, where 6-bromo-2-naphthol is reacted with pyrrolidine in the presence of sodium metabisulfite and water at elevated temperatures (~150 °C).
- This method also affords the pyrrolidine-substituted naphthalene in good yield (~81%).
- The product is characterized by melting point, IR, and NMR spectroscopy to confirm identity and purity.
Formation of the Ether Linkage (3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine)
While the above methods focus on the formation of the N-substituted naphthyl derivatives, the ether linkage formation between the 6-bromo-2-naphthyl moiety and pyrrolidine oxygen requires specific conditions:
- The phenolic hydroxyl group of 6-bromo-2-naphthol can be activated and then reacted with pyrrolidine under nucleophilic substitution conditions.
- This typically involves deprotonation of the phenol to form the phenolate ion, which then reacts with a suitable pyrrolidine derivative, often under base catalysis.
- The reaction conditions must be carefully controlled to avoid side reactions such as over-alkylation or substitution at undesired positions.
Purification and Conversion to Hydrochloride Salt
- After synthesis, the free base form of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., acetonitrile or ethanol).
- This step improves compound stability, crystallinity, and ease of handling.
- The hydrochloride salt is isolated by filtration or crystallization, and purity is confirmed by spectroscopic methods.
Summary Table of Preparation Methods
| Step | Starting Material/Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Bromo-2-naphthol | Pyrrolidine, Na2S2O5, H2O, 150 °C (Bucherer reaction) | 81 | Alternative to N,N-dialkylation; high temperature required |
| 2 | 6-Bromo-2-naphthol | Pyrrolidine, TBAI, DMSO, 95 °C (Finkelstein conditions) | 87 | Base-promoted N,N-dialkylation; mild conditions |
| 3 | 1-(6-Bromo-2-naphthyl)pyrrolidine (free base) | HCl in acetonitrile or ethanol | Quantitative | Conversion to hydrochloride salt |
| 4 | 6-Bromo-2-naphthol (phenol) + pyrrolidine | Base (e.g., K2CO3), solvent (e.g., DMF), reflux | Variable | Ether linkage formation via nucleophilic substitution |
Detailed Research Findings and Notes
- The Finkelstein condition method is advantageous due to moderate temperature and good yields with clean reaction profiles. The presence of TBAI facilitates halide exchange and smooth alkylation.
- The Bucherer reaction, while effective, requires higher temperatures and longer reaction times but is a classical method for amine substitution on aromatic systems.
- Purification steps often involve silica gel chromatography using hexane/ethyl acetate mixtures to separate product from residual starting materials and side products.
- The hydrochloride salt formation is essential for pharmaceutical or biochemical applications, enhancing solubility and stability.
- Analytical data such as melting points, IR spectra (notably C–O and aromatic C–H stretches), and NMR (^1H and ^13C) confirm the structure and purity of the final compound.
- No direct references to the preparation of the exact ether-linked hydrochloride salt were found in the excluded unreliable sources; however, the above methods are consistent with standard synthetic organic chemistry protocols for such compounds.
Q & A
Q. What are the optimized synthetic routes for 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves bromination of naphthol derivatives followed by coupling with pyrrolidine. Key steps include:
- Bromination: 6-Bromo-2-naphthol can be synthesized using pyridinium bromide perbromide in acetic acid (yield: 75–85%) .
- Coupling: Reacting 6-bromo-2-naphthol with 3-chloropyrrolidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) forms the ether linkage. Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol .
Critical Factors: - Temperature control during bromination (60–70°C) avoids over-bromination.
- Solvent choice (DMF vs. THF) affects coupling efficiency; DMF increases polarity and reaction rate .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR:
- Pyrrolidine protons appear as multiplets (δ 2.5–3.5 ppm).
- Aromatic protons from the naphthyl group show doublets (δ 7.2–8.1 ppm) with coupling constants (J = 8–9 Hz) indicating substitution patterns .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 337.02 (calculated for C₁₄H₁₅BrNO⁺).
- X-ray Crystallography: Resolves spatial arrangement of the bromonaphthyl-pyrrolidine linkage (CCDC data templates available for similar structures) .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous vs. organic solvents?
Methodological Answer:
- Solubility: The hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in H₂O at 25°C) compared to the free base (<5 mg/mL). In organic solvents like DCM or ethanol, solubility decreases due to ionic interactions .
- Stability:
- pH Sensitivity: Degrades in basic conditions (pH >9) via hydrolysis of the ether bond.
- Storage: Stable at −20°C in anhydrous environments; hygroscopicity necessitates desiccants .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the bromine substituent on reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at the 6-position of the naphthyl group acts as both an electron-withdrawing group (EWG) and a directing group:
- Suzuki Coupling: Bromine facilitates palladium-catalyzed coupling with aryl boronic acids. The EWG effect lowers the LUMO energy, accelerating oxidative addition (rate constant k = 1.2 × 10⁻³ s⁻¹ at 80°C) .
- Contradiction Note: Conflicting reports on regioselectivity (C-6 vs. C-2 coupling) may arise from solvent polarity; DMF favors C-6 activation, while THF shifts selectivity to C-2 .
Q. How can computational modeling (DFT/MD) predict the compound’s binding affinity for neurotransmitter receptors?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D₂ receptors. The pyrrolidine nitrogen forms hydrogen bonds with Asp114 (ΔG = −9.2 kcal/mol), while the bromonaphthyl group engages in π-π stacking with Phe389 .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding, validated by experimental IC₅₀ data from radioligand assays .
Q. What strategies resolve contradictions in reported biological activity data (e.g., neuroprotective vs. cytotoxic effects)?
Methodological Answer:
- Dose-Dependent Analysis: At low concentrations (1–10 µM), the compound activates Nrf2 pathways (neuroprotection), while higher doses (>50 µM) induce ROS-mediated apoptosis (cytotoxicity) .
- Assay Validation: Use orthogonal methods (e.g., MTT assay for viability, Caspase-3 ELISA for apoptosis) to confirm results. Contradictions may arise from cell line specificity (e.g., SH-SY5Y vs. HEK293) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
